N-(Chloromethyl)-4-nitrophthalimide
Overview
Description
N-(Chloromethyl)-4-nitrophthalimide is a useful research compound. Its molecular formula is C9H5ClN2O4 and its molecular weight is 240.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
N-Chloromethyl-4-nitrophthalimide, also known as N-(Chloromethyl)-4-nitrophthalimide, is primarily used as a labeling reagent in High-Performance Liquid Chromatography (HPLC) . The primary targets of this compound are carboxyl groups present in various molecules .
Mode of Action
The compound contains a chloromethyl group that readily reacts with carboxyl groups to form the corresponding ester in the presence of a base . This reaction allows the compound to bind to its targets and label them for detection in HPLC .
Biochemical Pathways
It is known that the compound can label molecules such as hexanoic acid, decanoic acid, and dodecanoic acid , which are involved in various biochemical pathways.
Result of Action
The primary result of the action of N-Chloromethyl-4-nitrophthalimide is the formation of stable esters with carboxyl groups . These esters can be detected without any decomposition under reversed phase HPLC , allowing for the identification and quantification of the labeled molecules.
Action Environment
The action of N-Chloromethyl-4-nitrophthalimide can be influenced by various environmental factors. For instance, the compound is sensitive to light , and thus, its storage and use should be protected from light to maintain its stability and efficacy . Furthermore, the reaction of the compound with carboxyl groups is base-catalyzed , so the pH of the environment can also influence its action.
Biochemical Analysis
Biochemical Properties
N-Chloromethyl-4-nitrophthalimide plays a significant role in biochemical reactions due to its reactivity with carboxyl groups. This reactivity makes it an effective labeling agent for various biomolecules, including amino acids and proteins. The compound interacts with enzymes and proteins by forming covalent bonds with carboxyl groups, resulting in the formation of stable esters. These interactions are crucial for the detection and quantification of target biomolecules in HPLC .
Cellular Effects
N-Chloromethyl-4-nitrophthalimide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the carboxyl groups of proteins and other biomolecules. This modification can lead to changes in the activity and function of these biomolecules, ultimately impacting cellular function .
Molecular Mechanism
The molecular mechanism of N-Chloromethyl-4-nitrophthalimide involves its ability to form covalent bonds with carboxyl groups on biomolecules. This binding interaction results in the formation of stable esters, which can be detected and quantified using HPLC. The compound’s reactivity with carboxyl groups also allows it to inhibit or activate enzymes, depending on the specific biomolecule it interacts with .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Chloromethyl-4-nitrophthalimide can change over time. The compound is known to be stable under refrigerated conditions, but it can degrade when exposed to light or higher temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used as a labeling reagent .
Dosage Effects in Animal Models
The effects of N-Chloromethyl-4-nitrophthalimide vary with different dosages in animal models. At lower doses, the compound is effective as a labeling reagent without causing significant toxic effects. At higher doses, it can cause adverse effects, including skin and eye irritation. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
N-Chloromethyl-4-nitrophthalimide is involved in metabolic pathways that include the interaction with carboxyl groups on biomolecules. The compound’s reactivity with these groups allows it to participate in the formation of stable esters, which can be detected and quantified using HPLC. This interaction can also affect metabolic flux and metabolite levels, depending on the specific biomolecules involved .
Transport and Distribution
Within cells and tissues, N-Chloromethyl-4-nitrophthalimide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, ultimately influencing its activity and function. The compound’s ability to form stable esters with carboxyl groups also plays a role in its transport and distribution .
Subcellular Localization
N-Chloromethyl-4-nitrophthalimide is localized within specific subcellular compartments, where it exerts its effects on biomolecules. The compound’s reactivity with carboxyl groups allows it to target specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications. This subcellular localization is crucial for its activity as a labeling reagent in HPLC .
Properties
IUPAC Name |
2-(chloromethyl)-5-nitroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O4/c10-4-11-8(13)6-2-1-5(12(15)16)3-7(6)9(11)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMUGXUCSVUONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202856 | |
Record name | N-(Chloromethyl)-4-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54455-37-7, 54455-34-4 | |
Record name | N-(Chloromethyl)-4-nitrophthalimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054455377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Chloromethyl)-4-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Chloromethyl-4-nitrophthalimide [for HPLC Labeling] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(Chloromethyl)-4-nitrophthalimide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLQ4YQ2FB6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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